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molecular formula C16H20O4Si B8301063 Methyl 5-[2-methyl-5-(trimethylsilyl)phenoxy]furan-2-carboxylate

Methyl 5-[2-methyl-5-(trimethylsilyl)phenoxy]furan-2-carboxylate

Cat. No. B8301063
M. Wt: 304.41 g/mol
InChI Key: FJXUCCANGMHOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07407649B2

Procedure details

To a solution of 5-trimethylsilyl-2-methylphenol (Intermediate 3; 653 mg, 3.6 mmol) in THF was added potassium tert-butoxide (407 mg, 3.6 mmol) and the reaction heated at reflux for 1.5 hours. The resulting solution was allowed to cool to room temperature and concentrated under reduced pressure. The residue was taken up in dimethyl sulphoxide (10 mL), treated with methyl 5-bromo-2-furoate (632 mg, 3.1 mmol) and heated at 85° C. for 18 hours. The dark brown mixture was allowed to cool to room temperature, diluted with water (10 mL) and then acidified by the addition of hydrochloric acid (1 M). The mixture was extracted with diethyl ether (3×30 mL) and the combined organic extracts were dried (magnesium sulphate), concentrated under reduced pressure and purified by column chromatography (SiO2; light petroleum to 95:5 light petroleum-diethyl ether) to give the title compound as a colourless oil (534 mg, 57%). Rf=0.21 (9:1 light petroleum-diethyl ether). LCMS Rt=4.9 mins, m/z=305 (MH+).
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
632 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:12])([CH3:11])[C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[C:7]([OH:9])[CH:8]=1.CC(C)([O-])C.[K+].Br[C:20]1[O:24][C:23]([C:25]([O:27][CH3:28])=[O:26])=[CH:22][CH:21]=1.Cl>C1COCC1.O>[CH3:10][C:6]1[CH:5]=[CH:4][C:3]([Si:2]([CH3:11])([CH3:12])[CH3:1])=[CH:8][C:7]=1[O:9][C:20]1[O:24][C:23]([C:25]([O:27][CH3:28])=[O:26])=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
653 mg
Type
reactant
Smiles
C[Si](C=1C=CC(=C(C1)O)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1C=CC(=C(C1)O)C)(C)C
Name
Quantity
407 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
632 mg
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated at 85° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2; light petroleum to 95:5 light petroleum-diethyl ether)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OC2=CC=C(O2)C(=O)OC)C=C(C=C1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 534 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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